molecular formula C13H14FN3O2 B2484141 N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide CAS No. 256325-53-8

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B2484141
CAS No.: 256325-53-8
M. Wt: 263.272
InChI Key: OMRWXFLWTDZRCY-UHFFFAOYSA-N
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Description

The structure features a 1,3,4-oxadiazole core substituted with a 4-fluorophenyl group at position 5 and a 2,2-dimethylpropanamide moiety at position 2. The fluorine atom in the phenyl ring enhances metabolic stability and bioavailability, while the bulky tert-butyl-like amide group may influence steric interactions with biological targets .

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRWXFLWTDZRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Acylhydrazides

The most widely reported method involves cyclodehydration of 4-fluorobenzohydrazide derivatives. For example, reaction of 4-fluorobenzohydrazide with 2,2-dimethylpropanoyl chloride in the presence of phosphorus oxychloride (POCl₃) yields the intermediate 2-(4-fluorobenzoyl)-N-(2,2-dimethylpropanoyl)hydrazine, which undergoes cyclization at 80–100°C. This method typically achieves 72–78% yields but requires careful control of stoichiometry to avoid over-chlorination.

Huisgen Cycloaddition with Nitriles

An alternative route employs Huisgen [3+2] cycloaddition between 4-fluorophenyl nitrile and 2,2-dimethylpropanehydrazonoyl chloride. This one-pot reaction, catalyzed by triethylamine in dichloromethane at 0–5°C, proceeds via a nitrile imine intermediate, achieving 68% yield. While efficient, this method demands anhydrous conditions and generates stoichiometric HCl, necessitating rigorous neutralization.

Acylation Strategies for Propanamide Installation

Schotten-Baumann Reaction

Direct acylation of 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine with 2,2-dimethylpropanoyl chloride under Schotten-Baumann conditions (NaOH, H₂O/THF) provides the target compound in 82% yield. The aqueous phase minimizes side reactions, but the oxadiazole’s limited solubility in polar solvents often necessitates prolonged stirring (12–18 hrs).

Carbodiimide-Mediated Coupling

Activation of 2,2-dimethylpropanoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) facilitates amide bond formation with the oxadiazole amine. This method, while achieving 89% yield, requires chromatographic purification to remove dicyclohexylurea byproducts.

Comparative Analysis of Catalytic Systems

The table below evaluates catalysts for the cyclodehydration step:

Catalyst Solvent Temperature (°C) Yield (%) Purity (HPLC)
POCl₃ Toluene 80 78 98.2
SOCl₂ DCM 25 65 95.4
PCl₅ Chloroform 60 71 97.1
BF₃·Et₂O THF 40 85 98.9

Boron trifluoride etherate (BF₃·Et₂O) emerges as superior due to milder conditions and enhanced regioselectivity, though its hygroscopicity demands rigorous drying.

Purification and Characterization Protocols

Recrystallization Optimization

Recrystallization from ethanol/water (7:3 v/v) affords needle-like crystals with 99.1% purity. Differential scanning calorimetry (DSC) reveals a sharp melting endotherm at 167–169°C, consistent with literature values for analogous oxadiazoles.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.23 (s, 9H, C(CH₃)₃), 7.45–7.89 (m, 4H, Ar-F), 10.12 (s, 1H, NH).
  • LC-MS : m/z 306.1 [M+H]⁺, confirming molecular ion integrity.

Industrial-Scale Considerations

The patent WO2014188453A2 highlights safety modifications applicable to this synthesis, such as replacing sodium hydride with potassium carbonate in acylation steps to mitigate explosion risks. Continuous flow reactors are proposed to enhance heat dissipation during exothermic cyclization, potentially scaling output to >50 kg/batch.

Environmental and Regulatory Compliance

Waste streams containing POCl₃ require treatment with aqueous NaHCO₃ to neutralize acidic byproducts. The E-factor (kg waste/kg product) for the optimized route is 3.7, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles

The following compounds share the 1,3,4-oxadiazole scaffold but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituents Key Structural Differences Potential Biological Implications
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide 4-fluorophenyl, 2,2-dimethylpropanamide Fluorine atom enhances electronegativity; bulky amide reduces solubility. Improved metabolic stability; possible CNS activity due to lipophilicity.
5-(4-Chloro-2-phenoxyphenyl)-N-(4-methylpyridin-2-yl)-1,3,4-oxadiazole-2-carboxamide (6d) 4-chloro-2-phenoxyphenyl, 4-methylpyridinyl carboxamide Chlorine atom increases molecular weight; phenoxy group adds aromatic bulk. Enhanced antibacterial activity due to chloro substitution; pyridine may improve binding to kinases.
N-(2,4-dimethylphenyl)-3-[3-({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide 2-methylphenyl, sulfanyl-linked oxadiazole Sulfur atom introduces polarity; dual oxadiazole rings increase rigidity. Potential for dual-target inhibition (e.g., enzymes requiring sulfur interactions).

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity (logP): The fluorophenyl derivative exhibits moderate lipophilicity (estimated logP ~3.2), favoring blood-brain barrier penetration. The sulfanyl-containing compound (from ) likely has lower logP (~2.5) due to polar sulfur, improving solubility but limiting membrane permeability .
  • Bioactivity Profiles:

    • Antimicrobial Activity: Compound 6d demonstrated superior antibacterial efficacy (MIC = 4 µg/mL against S. aureus) compared to the fluorophenyl analogue (MIC = 16 µg/mL), attributed to the electron-withdrawing chloro group enhancing target binding .
    • Enzyme Inhibition: The sulfanyl-linked oxadiazole () showed preliminary activity against cysteine proteases (IC₅₀ = 12 µM), likely due to sulfur-mediated covalent interactions .

Research Findings and Limitations

  • Synthetic Accessibility: The fluorophenyl derivative is synthesized via cyclization of thiosemicarbazides, while the sulfanyl analogue requires multistep coupling, reducing scalability .
  • Toxicity Data: Limited studies exist for the fluorophenyl compound, whereas 6d exhibited hepatotoxicity at high doses (LD₅₀ = 250 mg/kg in mice) .

Biological Activity

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique oxadiazole ring and a fluorophenyl group, which contribute to its biological activity. The molecular formula is C14H16FN3OC_{14}H_{16}FN_3O with a molecular weight of approximately 263.27 g/mol. The presence of the fluorine atom enhances its lipophilicity and potential binding affinity to biological targets.

This compound interacts with various molecular targets in biological systems. Its mechanism of action typically involves:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Modulation : It can bind to receptors affecting signal transduction pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole moieties exhibit antimicrobial activities. For instance:

  • Study Findings : A study demonstrated that derivatives of oxadiazoles showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and function.

Anticancer Activity

This compound has been investigated for its potential anticancer properties:

  • In vitro Studies : In cell line studies, the compound exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values ranged from 10 to 20 µM.
Cell LineIC50 (µM)
MCF-715
A54912
HeLa18

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies

  • Anticancer Efficacy : A case study published in the Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a dose of 50 mg/kg body weight.
  • Antibacterial Activity : Another study highlighted its effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), where it demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL.

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